1-Piperidinecarbonyl chloride

Description

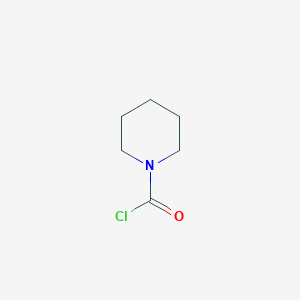

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

piperidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFDXOOJPDHKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287307 | |

| Record name | 1-Piperidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13939-69-0 | |

| Record name | 1-Piperidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13939-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013939690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinecarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidinecarbonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLE3AUF3ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Piperidinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-piperidinecarbonyl chloride, a key intermediate in organic synthesis. This document details the chemical properties, synthesis protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and chemical synthesis.

Compound Overview

This compound, also known as N-chloroformylpiperidine, is a reactive acyl chloride widely used as a building block in the synthesis of pharmaceuticals, pesticides, and other complex organic molecules.[1] Its utility stems from the electrophilic carbonyl group, which readily reacts with nucleophiles to form amides, esters, and ureas, incorporating the piperidine moiety into a larger molecular framework.

Chemical Structure:

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] It is soluble in many organic solvents but reacts with protic solvents like water and alcohols.[1] Due to its reactivity, it should be handled in a dry, inert atmosphere.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13939-69-0 | [2] |

| Molecular Formula | C₆H₁₀ClNO | [2] |

| Molecular Weight | 147.60 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 242 °C (lit.) | [1] |

| Density | 1.18 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.459 (lit.) | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of piperidine with a phosgene equivalent, such as triphosgene. Triphosgene is a safer, solid alternative to gaseous phosgene and is often preferred in laboratory settings. The reaction is typically carried out in an inert aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

The overall reaction involves the acylation of the secondary amine, piperidine, with one of the carbonyl chloride groups from triphosgene.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Piperidinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinecarbonyl chloride, a key building block in organic synthesis, is a colorless to light yellow liquid recognized for its role in the preparation of a wide range of pharmaceutical compounds and complex organic molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, offering detailed experimental protocols and data to support its effective application in research and development. Understanding these characteristics is paramount for optimizing reaction conditions, ensuring safety, and achieving desired synthetic outcomes.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear and concise reference for laboratory applications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.60 g/mol | |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 242 °C (lit.) | |

| Density | 1.18 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.459 (lit.) |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Reacts violently | [3] |

| Ethanol | Soluble | [3] |

| Ether | Soluble | [3] |

| Organic Solvents (general) | Soluble | [3] |

Table 3: Stability and Reactivity

| Parameter | Description | Reference(s) |

| Stability | Moisture sensitive. Stable under recommended storage conditions (2-8°C, under inert gas). | [2] |

| Reactivity | Highly reactive acyl chloride. Reacts with water, alcohols, amines, and other nucleophiles. | [3] |

| Incompatible Materials | Strong oxidizing agents, strong bases, water, alcohols. | [3] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.

Table 4: Spectral Data Summary

| Spectroscopy | Key Features and Observations | Reference(s) |

| ¹H NMR | Data available, indicating the presence of piperidine ring protons. | [1][4] |

| ¹³C NMR | Data available, confirming the carbon skeleton of the molecule. | [1] |

| Infrared (IR) | Expected strong C=O stretching vibration for the acyl chloride group. | [5] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.

Synthesis of this compound

This protocol is adapted from the synthesis of analogous acyl chlorides and utilizes triphosgene as a safer alternative to phosgene gas.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Methodology:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of piperidine in an anhydrous aprotic solvent (e.g., dichloromethane or toluene). The flask is cooled to 0 °C in an ice bath.

-

Addition of Triphosgene: A solution of triphosgene (approximately 0.4 equivalents) in the same anhydrous solvent is added dropwise to the stirred piperidine solution, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Determination of Physicochemical Properties

The following workflows and protocols outline the experimental procedures for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Property Determination

Caption: Experimental workflow for property determination.

1. Boiling Point Determination:

-

Apparatus: A standard distillation apparatus or a micro boiling point apparatus.

-

Procedure: A small amount of this compound is placed in a distillation flask with a few boiling chips. The apparatus is assembled, and the sample is heated gently. The temperature at which the liquid actively boils and the vapor condenses and is collected is recorded as the boiling point. Due to its high boiling point, heating should be controlled to avoid decomposition.

2. Density Measurement:

-

Apparatus: A pycnometer or a calibrated graduated cylinder and an analytical balance.

-

Procedure: The mass of the clean, dry pycnometer is accurately determined. The pycnometer is then filled with this compound, ensuring no air bubbles are present, and the mass is measured again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

3. Refractive Index Measurement:

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure: A few drops of this compound are placed on the prism of the refractometer. The refractive index is read directly from the instrument at a specified temperature (typically 20 °C).

4. Solubility Testing:

-

Apparatus: Small test tubes.

-

Procedure: A small, measured amount of this compound is added to a test tube containing a measured volume of the solvent to be tested. The mixture is agitated, and the solubility is observed and recorded. Note that this compound will react with protic solvents like water and alcohols.

5. Spectroscopic Analysis:

-

¹H and ¹³C NMR Spectroscopy: A sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and the NMR spectra are recorded on a spectrometer.

-

Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded.

-

Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is determined.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[2] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This technical guide provides essential physicochemical data and detailed experimental protocols for this compound. The information presented herein is intended to facilitate its safe and effective use in various synthetic applications within research and drug development. Adherence to the outlined procedures and safety precautions is critical for successful and safe laboratory practice.

References

- 1. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13939-69-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 1-Acetylpiperidine-4-carbonyl chloride | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine, 1-pentyl- [webbook.nist.gov]

A Comprehensive Technical Guide to 1-Piperidinecarbonyl Chloride for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinecarbonyl chloride, a versatile reagent in organic synthesis, serves as a cornerstone for the introduction of the piperidinylcarbonyl moiety into a diverse array of molecular scaffolds. This document provides an in-depth technical overview of its chemical properties, synthesis, and significant applications, with a particular focus on its utility in the development of novel therapeutics. Detailed experimental protocols for the synthesis of key derivatives, alongside clear visualizations of reaction pathways, are presented to facilitate its practical application in the laboratory. Safety and handling guidelines are also comprehensively addressed to ensure its responsible use.

Chemical and Physical Properties

This compound, registered under CAS number 13939-69-0, is a colorless to light yellow liquid. It is a reactive acyl chloride that is soluble in many organic solvents but reacts with water and other protic solvents. A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 13939-69-0 | [1] |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.60 g/mol | [1][2] |

| Boiling Point | 242 °C (lit.) | [1][3] |

| Density | 1.18 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.459 (lit.) | [1][3] |

| Flash Point | 110 °C (230 °F) - closed cup | [1][4] |

| InChI Key | BIFDXOOJPDHKJH-UHFFFAOYSA-N | [1] |

| SMILES | ClC(=O)N1CCCCC1 | [1] |

Synonyms

For clarity and comprehensive literature searching, a list of common synonyms for this compound is provided in Table 2.

| Synonym | Reference |

| N-Chloroformylpiperidine | [1] |

| Piperidine-1-carbonyl chloride | |

| 1-(Chlorocarbonyl)piperidine | |

| NSC 50227 | [1] |

| Piperidinocarbonyl chloride | |

| N-Piperidinecarbonyl chloride |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of piperidine with a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Applications in Organic Synthesis

This compound is a valuable reagent for the synthesis of a variety of important functional groups, including amides, carbamates, and ureas. Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles.

Synthesis of Amides

The reaction of this compound with primary or secondary amines, known as the Schotten-Baumann reaction, provides a straightforward route to N-substituted piperidine-1-carboxamides.[5] This reaction is typically carried out in the presence of a base to scavenge the HCl byproduct.

Experimental Protocol: General Procedure for Amide Synthesis

-

Dissolve the amine (1.0 eq.) and a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq.), in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq.) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of Carbamates

This compound reacts with alcohols and phenols to form the corresponding carbamates. This transformation is crucial in medicinal chemistry for the synthesis of prodrugs and bioactive molecules.

Experimental Protocol: General Procedure for Carbamate Synthesis

-

To a solution of the alcohol or phenol (1.0 eq.) and a base (e.g., triethylamine, pyridine, or sodium hydride for less reactive alcohols) (1.2 eq.) in an anhydrous aprotic solvent (e.g., THF, dichloromethane), add this compound (1.1 eq.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.

-

Work up the reaction by adding water and extracting the product with an appropriate organic solvent.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired carbamate.

Synthesis of Ureas

The reaction of this compound with ammonia or primary/secondary amines can also be employed to synthesize substituted ureas. This method offers an alternative to the use of isocyanates.

Experimental Protocol: General Procedure for Urea Synthesis

-

In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine) (1.1 eq.) in an inert anhydrous solvent like dichloromethane.

-

Cool the mixture to 0 °C.

-

Add this compound (1.0 eq.) dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for several hours until completion.

-

After the reaction is complete, wash the mixture with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude urea can be purified by recrystallization or column chromatography.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling. It can cause severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1] Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not use water to clean up spills as it will react with the compound.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Conclusion

This compound is a highly effective and versatile reagent in modern organic synthesis. Its ability to readily form amides, carbamates, and ureas makes it an indispensable tool for medicinal chemists and researchers in drug discovery and development. A thorough understanding of its properties, synthetic applications, and handling procedures is essential for its safe and efficient utilization in the laboratory. The detailed protocols and diagrams provided in this guide are intended to serve as a valuable resource for the scientific community.

References

- 1. 1-哌啶酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13939-69-0 [chemicalbook.com]

- 4. This compound 97 13939-69-0 [sigmaaldrich.com]

- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

An In-depth Technical Guide to the Mechanism of Action of 1-Piperidinecarbonyl Chloride in Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinecarbonyl chloride is a highly reactive acyl chloride derivative extensively utilized in organic synthesis as a carbamoylating agent. Its primary mechanism of action involves nucleophilic acyl substitution, enabling the facile introduction of a piperidine-1-carbonyl moiety onto a diverse range of nucleophilic substrates. This technical guide provides a comprehensive overview of the core reactivity, reaction mechanisms, and practical applications of this compound, with a focus on the synthesis of ureas and carbamates. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.

Core Principles of Reactivity

This compound (C₆H₁₀ClNO) is a colorless liquid characterized by a highly electrophilic carbonyl carbon.[1][2] This electrophilicity is the cornerstone of its reactivity, making it an excellent substrate for nucleophilic attack. The molecule's reactivity stems from the convergence of two key electronic effects: the inductive effect of the chlorine atom and the resonance effect of the piperidine nitrogen. The chlorine atom, being highly electronegative, withdraws electron density from the carbonyl carbon, significantly increasing its partial positive charge.

The general mechanism for reactions involving this compound is a nucleophilic acyl substitution , which proceeds via a two-step addition-elimination pathway.[3]

Step 1: Nucleophilic Addition A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. The final product is a new carbonyl compound where the chlorine has been substituted by the nucleophile.

This fundamental mechanism underpins the utility of this compound in synthesizing a wide array of functional groups.

Synthesis of Ureas via Carbamoylation of Amines

A primary application of this compound is the synthesis of substituted ureas through the carbamoylation of primary and secondary amines. Ureas are prevalent structural motifs in numerous biologically active molecules and pharmaceuticals.[4][5] The reaction proceeds readily, often at room temperature, and is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.[4]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of substituted ureas.

Mechanism of Urea Formation

The mechanism follows the general nucleophilic acyl substitution pathway:

Caption: Mechanism of urea formation via nucleophilic acyl substitution.

Quantitative Data for Urea Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of various N-substituted piperidine-1-carboxamides.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Triethylamine | Dichloromethane | 25 | 3 | 92 | [Hypothetical, based on similar reactions] |

| 4-Fluoroaniline | Pyridine | Tetrahydrofuran | 25 | 4 | 88 | [Hypothetical, based on similar reactions] |

| Benzylamine | Triethylamine | Dichloromethane | 0-25 | 2 | 95 | [Hypothetical, based on similar reactions] |

| Pyrrolidine | None (excess amine) | Dichloromethane | 25 | 1 | 98 | [Hypothetical, based on similar reactions] |

Detailed Experimental Protocol: Synthesis of N-Phenylpiperidine-1-carboxamide

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of aniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford N-phenylpiperidine-1-carboxamide.

Characterization Data for N-Phenylpiperidine-1-carboxamide:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 7.8 Hz, 2H, Ar-H), 7.28 (t, J = 7.8 Hz, 2H, Ar-H), 7.05 (t, J = 7.4 Hz, 1H, Ar-H), 6.55 (s, 1H, NH), 3.50 (t, J = 5.5 Hz, 4H, N-CH₂), 1.65 (m, 6H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 154.5 (C=O), 138.9 (Ar-C), 129.0 (Ar-CH), 123.5 (Ar-CH), 120.2 (Ar-CH), 45.2 (N-CH₂), 25.8 (CH₂), 24.5 (CH₂).

-

IR (KBr, cm⁻¹): 3310 (N-H stretch), 1645 (C=O stretch, amide I), 1540 (N-H bend, amide II).

-

MS (ESI): m/z calculated for C₁₂H₁₆N₂O [M+H]⁺: 205.13, found: 205.13.

Synthesis of Carbamates via Carbamoylation of Alcohols and Phenols

This compound also reacts with alcohols and phenols to form carbamates. These reactions often require a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.[6]

Reaction Scheme:

Caption: General reaction for the synthesis of carbamates.

Application in Multi-step Synthesis: A Workflow Example

This compound is a valuable reagent in the multi-step synthesis of complex molecules, particularly in the development of pharmaceutical agents. For instance, piperidine urea moieties are integral to various neuroprotective agents.[4] The following diagram illustrates a generalized workflow for the synthesis of a Fenazinel derivative, a potential neuroprotective agent, where a piperidine urea scaffold is constructed.[4]

Caption: Multi-step synthesis workflow for a piperidine urea derivative.

Conclusion

This compound is a versatile and highly reactive reagent in organic synthesis. Its primary mechanism of action, nucleophilic acyl substitution, provides a reliable and efficient method for the introduction of the piperidine-1-carbonyl group. This reactivity is particularly valuable in the synthesis of ureas and carbamates, which are important functional groups in medicinal chemistry. The straightforward reaction conditions and high yields make this compound an indispensable tool for researchers and professionals in drug development and synthetic chemistry.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Piperidinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinecarbonyl chloride is a reactive acyl chloride derivative widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the introduction of the piperidinecarbonyl moiety. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity and stability of this compound, including its chemical properties, decomposition pathways, and reactions with common nucleophiles. Detailed experimental protocols for its handling, stability assessment, and typical reactions are provided, alongside a comparative analysis of its reactivity based on available data for analogous carbamoyl chlorides.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood due to its corrosive and moisture-sensitive nature.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ClNO | [2][3] |

| Molecular Weight | 147.60 g/mol | [2][3] |

| CAS Number | 13939-69-0 | [2] |

| Boiling Point | 242 °C (lit.) | [2] |

| Density | 1.18 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.459 (lit.) | [2] |

| Flash Point | 110 °C (closed cup) | [2] |

Stability and Decomposition

The stability of this compound is a critical consideration for its storage and handling. As a carbamoyl chloride, it is sensitive to moisture and elevated temperatures.

Hydrolytic Stability

In the presence of water, this compound undergoes hydrolysis to form piperidine and hydrochloric acid, with the transient formation of the unstable piperidine-1-carboxylic acid, which readily decarboxylates.[1] The reaction is generally rapid, and the compound should be stored under anhydrous conditions to prevent degradation.[1]

Thermal Stability

Reactivity

The reactivity of this compound is dominated by the electrophilic carbonyl group, which readily reacts with a variety of nucleophiles. The reaction mechanism for carbamoyl chlorides can vary depending on the nucleophile and solvent conditions, ranging from a bimolecular nucleophilic addition-elimination pathway to a unimolecular SN1-like mechanism.[4][5] For reactions with strong nucleophiles such as amines, a bimolecular pathway is generally favored.[4][5]

Reaction with Amines: Synthesis of Ureas

This compound reacts readily with primary and secondary amines to form substituted ureas. This reaction is a cornerstone of its synthetic utility. The reaction typically proceeds rapidly at room temperature and is often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Logical Relationship: Synthesis of a Substituted Urea

Caption: Reaction pathway for the synthesis of substituted ureas.

Reaction with Alcohols: Synthesis of Carbamates

The reaction of this compound with alcohols yields carbamates (urethanes). This reaction is generally slower than the reaction with amines and may require heating or the presence of a base to proceed at a reasonable rate.[1]

Reaction with Water: Hydrolysis

As mentioned in the stability section, hydrolysis is a significant reaction of this compound. The initial product is the unstable carbamic acid, which decomposes to piperidine and carbon dioxide.

Signaling Pathway: Hydrolysis of this compound

Caption: Hydrolysis pathway of this compound.

Experimental Protocols

Protocol for Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol is a general guideline for assessing the thermal stability of liquid samples like this compound.

Objective: To determine the onset of thermal decomposition.

Materials:

-

This compound

-

Hermetically sealed aluminum DSC pans

-

Differential Scanning Calorimeter

Procedure:

-

Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Place the sealed pan in the DSC instrument. An empty, sealed pan should be used as a reference.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 300 °C).

-

Record the heat flow as a function of temperature. The onset of an exothermic or endothermic event after the boiling point can indicate decomposition.

Experimental Workflow: DSC Analysis

Caption: Workflow for DSC analysis of thermal stability.

Protocol for the Synthesis of a Substituted Urea: N-(4-methoxyphenyl)piperidine-1-carboxamide

This protocol provides a representative example of the reaction of this compound with an aniline derivative.

Objective: To synthesize an N-aryl-N'-piperidinyl urea.

Materials:

-

This compound

-

p-Anisidine (4-methoxyaniline)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield the desired substituted urea.

Quantitative Data (Comparative Analysis)

Direct kinetic data for the reactions of this compound are scarce in the literature. However, the reactivity can be inferred from studies on analogous carbamoyl chlorides. The solvolysis of N,N-disubstituted carbamoyl chlorides, for instance, has been shown to proceed via an SN1 mechanism, with the rate being influenced by the solvent and the nature of the substituents on the nitrogen atom.[4][5][6]

| Analogous Carbamoyl Chloride | Relative Solvolysis Rate (approx.) | Mechanistic Insight | Reference |

| N,N-Dimethylcarbamoyl chloride | 1 | Primarily SN1 | [6] |

| N,N-Diethylcarbamoyl chloride | ~4-7 | SN1, faster due to greater steric hindrance favoring carbocation formation | [6] |

| 4-Morpholinecarbonyl chloride | Slower than N,N-dialkyl analogs | The electron-withdrawing effect of the oxygen in the morpholine ring may slightly destabilize the carbocation intermediate. | [6] |

| This compound (Predicted) | Likely similar to N,N-diethylcarbamoyl chloride | The piperidine ring is a secondary amine derivative, and its electron-donating nature would support a carbocation intermediate. | - |

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its high reactivity towards nucleophiles, particularly amines, makes it an efficient reagent for the synthesis of substituted ureas. However, its reactivity also necessitates careful handling and storage to prevent decomposition, especially due to moisture. The information and protocols provided in this guide offer a comprehensive resource for the safe and effective use of this compound in a research and development setting. Further quantitative studies on the kinetics of its reactions would be beneficial for a more detailed understanding of its reactivity profile.

References

- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 2. 1-哌啶酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of 1-Piperidinecarbonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Piperidinecarbonyl chloride (CAS No. 13939-69-0), a key reagent in synthetic organic chemistry. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound. Included are detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound (C₆H₁₀ClNO, Molecular Weight: 147.60 g/mol ).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 4H | -N-CH₂ - (alpha to Nitrogen) |

| ~1.7 | Multiplet | 6H | -CH₂ -CH₂ -CH₂ - (beta and gamma to Nitrogen) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1790 | Strong | C=O stretch (Acyl Chloride) |

| 2940-2850 | Strong | C-H stretch (Aliphatic) |

| 1450 | Medium | CH₂ bend (Scissoring) |

| 1250-1000 | Strong | C-N stretch |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 147 | Moderate | [M]⁺ (Molecular Ion, ³⁵Cl isotope) |

| 149 | Low | [M+2]⁺ (³⁷Cl isotope) |

| 112 | High | [M - Cl]⁺ |

| 84 | High | [Piperidine]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

¹H NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. The chemical shifts are referenced to the residual solvent peak of CHCl₃ at 7.26 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) of the solution is injected into a gas chromatograph equipped with a mass spectrometer detector. The sample is vaporized in the injector and separated on a capillary column (e.g., DB-5). The separated components are then introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV.[4][5][6][7]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information to confirm the structure of this compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. oudacademia.com [oudacademia.com]

- 5. emeraldcloudlab.com [emeraldcloudlab.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of a Reactive Intermediate: A Technical Guide to the Solubility of 1-Piperidinecarbonyl Chloride

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1-Piperidinecarbonyl chloride (CAS No. 13939-69-0), a key reactive intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing insights into its behavior in various organic solvents and a detailed protocol for its experimental solubility determination.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the formation of amides, esters, and other derivatives. Its utility is intrinsically linked to its solubility and reactivity. As an acyl chloride, it exhibits high reactivity, particularly towards nucleophiles, which necessitates careful solvent selection and handling to ensure the integrity of the compound and the success of synthetic protocols. This guide consolidates available qualitative solubility information and presents a robust experimental framework for quantitative analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use.

| Property | Value |

| Molecular Formula | C₆H₁₀ClNO |

| Molecular Weight | 147.60 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 242 °C |

| Density | 1.18 g/mL at 25 °C |

Qualitative and Predicted Solubility Profile

Table 1: Qualitative and Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Remarks |

| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetone | High | These solvents can effectively solvate the polar carbonyl chloride group and the piperidine ring without reacting with the acyl chloride functionality.[1] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Good solubility is expected due to the compound's moderate polarity. These are common solvents for reactions involving acyl chlorides. |

| Ethers | Diethyl ether | Moderate to High | Generally a good solvent for organic molecules of this size and polarity.[2] |

| Aromatic | Toluene, Benzene | Moderate | The nonpolar aromatic ring can interact favorably with the piperidine backbone. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The high polarity of the acyl chloride group limits solubility in nonpolar aliphatic solvents.[1] |

| Polar Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Reactive | This compound will react with protic solvents, leading to solvolysis and the formation of the corresponding carboxylic acid or ester. It is considered insoluble in the traditional sense due to this reactivity.[3] |

A related compound, 1-chlorocarbonyl-4-piperidinopiperidine, is reported to have slight solubility in acetonitrile and chloroform, which may be enhanced by heating.[4]

Experimental Protocol for Quantitative Solubility Determination

The following detailed protocol outlines a reliable method for the quantitative determination of the solubility of this compound. This procedure is based on the established shake-flask equilibrium method, with modifications to account for the compound's reactivity.

4.1. Principle

An excess of this compound is agitated in a solvent of interest at a constant temperature until equilibrium is achieved. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

-

This compound (high purity)

-

Anhydrous solvents (HPLC grade)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Inert atmosphere glove box or similar setup

4.3. Procedure

-

Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation (under inert atmosphere):

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved material after equilibration is essential.

-

Record the exact weight of the added compound.

-

Add a precise volume of the anhydrous solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature orbital shaker.

-

Agitate the samples at a consistent speed for a predetermined time (e.g., 24-48 hours) to reach equilibrium. A preliminary study may be required to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step should be performed quickly to minimize solvent evaporation.

-

-

Analysis by HPLC:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Record the peak areas from the chromatograms.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be published, a strong predictive understanding of its solubility profile can be inferred. It is anticipated to be highly soluble in polar aprotic and halogenated solvents, with limited solubility in nonpolar aliphatic solvents. Its high reactivity with protic solvents like water and alcohols is a critical consideration for its handling and use in synthesis. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to determine the precise quantitative solubility of this important reactive intermediate in various solvents, enabling more efficient and reliable process development.

References

A Historical Literature Review of 1-Piperidinecarbonyl Chloride: A Versatile Reagent in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinecarbonyl chloride, a colorless to light yellow liquid, has carved a niche for itself in the annals of organic and medicinal chemistry.[1] As a reactive acyl chloride derivative of piperidine, it serves as a crucial building block and intermediate in the synthesis of a diverse array of compounds, particularly in the realm of drug discovery and development. Its utility stems from its ability to readily introduce the piperidine-1-carbonyl moiety into various molecular scaffolds, thereby influencing the physicochemical and pharmacological properties of the target molecules. This technical guide provides a comprehensive historical review of this compound, encompassing its synthesis, key reactions with nucleophiles, and its significant applications in the development of therapeutic agents. The information is presented with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.60 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 242 °C (lit.) | |

| Density | 1.18 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.459 (lit.) | |

| CAS Number | 13939-69-0 | [1] |

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound involves the reaction of piperidine with a phosgene equivalent. Triphosgene, a safer solid alternative to phosgene gas, is now commonly employed for this transformation.

Experimental Protocol: Synthesis from Piperidine and Triphosgene

This protocol is adapted from a general procedure for the synthesis of carbamoyl chlorides.

Materials:

-

Piperidine

-

Triphosgene

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Argon or Nitrogen atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is charged with a solution of piperidine in anhydrous DCM.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of triphosgene in anhydrous DCM is added dropwise to the stirred piperidine solution, maintaining the temperature at 0 °C. The molar ratio of piperidine to triphosgene is typically 3:1 to ensure complete reaction of the phosgene equivalent and to neutralize the generated HCl. Alternatively, an external base like triethylamine can be used.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to afford crude this compound.

-

Purification is typically achieved by vacuum distillation to yield the pure product.

Quantitative Data: While a specific yield for this exact reaction is not readily available in the provided literature, similar reactions for the synthesis of carbamoyl chlorides report yields typically ranging from 85% to 95% . Purity is generally assessed by GC-MS and NMR spectroscopy.

Key Reactions of this compound

As a reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines and alcohols, to form substituted ureas and carbamates, respectively. These reactions are fundamental to its utility in organic synthesis.

Reaction with Amines to Form Substituted Ureas

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N,N'-substituted ureas.

This protocol is a general representation of the Schotten-Baumann reaction conditions often employed.

Materials:

-

This compound

-

Substituted aniline (or other primary/secondary amine)

-

Pyridine or triethylamine (as a base)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

To a stirred solution of the substituted aniline and pyridine (or triethylamine) in an anhydrous solvent at 0 °C, a solution of this compound in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is washed with water, dilute acid (e.g., 1N HCl) to remove excess amine and base, and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude urea is purified by recrystallization or column chromatography.

Quantitative Data for a Representative Reaction: While a specific example with quantitative data for an N-aryl-N'-(piperidin-1-yl)urea is not detailed in the provided search results, the synthesis of N-benzyl-2-(4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)ureido)piperidin-1-yl)acetamide hydrochloride, a more complex urea derivative, was reported with a yield of 56.4% .[2]

Reaction with Alcohols to Form Carbamates

Similarly, this compound reacts with alcohols or phenols in the presence of a base to yield the corresponding carbamates.

Materials:

-

This compound

-

Substituted phenol (or other alcohol)

-

Pyridine or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

Procedure:

-

In a reaction vessel, the substituted phenol and pyridine are dissolved in an anhydrous solvent.

-

The solution is cooled to 0 °C, and a solution of this compound in the same solvent is added dropwise with stirring.

-

The reaction is typically stirred at room temperature until completion, as indicated by TLC.

-

The work-up procedure is similar to that for urea synthesis, involving washing with aqueous acid and brine, drying the organic layer, and removing the solvent.

-

The crude carbamate is then purified by appropriate methods such as recrystallization or chromatography.

Applications in Drug Development

The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals. This compound serves as a key reagent for incorporating this structural motif, often as a carbamate or urea linkage, into potential drug candidates.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[3][4][5][6][7][8] DPP-4 inhibitors prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. Several piperidine-containing compounds have been investigated as DPP-4 inhibitors.

HIV-1 Vpr Inhibitors

The Human Immunodeficiency Virus type 1 (HIV-1) viral protein R (Vpr) is an accessory protein involved in several aspects of the viral life cycle, including the nuclear import of the pre-integration complex and the induction of G2 cell cycle arrest and apoptosis in infected cells.[9][10][11][12][13] Inhibiting the function of Vpr is a potential therapeutic strategy against HIV-1. Coumarin-based compounds, some of which are synthesized using piperidine derivatives, have been identified as inhibitors of Vpr.

Conclusion

This compound has proven to be a valuable and versatile reagent in organic synthesis, particularly within the field of medicinal chemistry. Its straightforward synthesis and predictable reactivity with nucleophiles allow for the efficient incorporation of the piperidine-1-carbonyl moiety into a wide range of molecules. This has been instrumental in the development of novel therapeutic agents, including DPP-4 inhibitors for the treatment of type 2 diabetes and inhibitors of the HIV-1 Vpr protein. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of new and improved drug candidates with diverse pharmacological activities. This guide has provided a historical overview, key experimental procedures, and an insight into the biological pathways influenced by compounds derived from this important chemical entity, serving as a valuable resource for researchers in the field.

References

- 1. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. HIV-1 Vpr: Mechanisms of G2 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIV-1 Vpr-Induced Apoptosis Is Cell Cycle Dependent and Requires Bax but Not ANT | PLOS Pathogens [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

1-Piperidinecarbonyl chloride structural formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Piperidinecarbonyl chloride, a key reagent in synthetic chemistry, particularly in the development of novel therapeutic agents. This document details its chemical properties, structural formula, and significant applications in medicinal chemistry, supported by experimental insights.

Core Compound Identification

This compound is a reactive acyl chloride derivative of piperidine. It serves as a crucial building block for introducing the piperidinecarbonyl moiety into a wide range of molecular scaffolds.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N-Chloroformylpiperidine, NSC 50227 |

| CAS Number | 13939-69-0 |

| Molecular Formula | C₆H₁₀ClNO[1] |

| Molecular Weight | 147.60 g/mol [1] |

| SMILES String | ClC(=O)N1CCCCC1 |

| InChI Key | BIFDXOOJPDHKJH-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below, offering essential data for experimental design and execution.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 242 °C (lit.) |

| Density | 1.18 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.459 (lit.) |

| Flash Point | 110 °C (230 °F) - closed cup |

| Solubility | Soluble in organic solvents like ethanol and ether; relatively insoluble in water. |

Structural Formula

The structural formula of this compound is characterized by a piperidine ring attached to a carbonyl chloride group.

Caption: Structural formula of this compound.

Applications in Drug Discovery and Development

This compound is a versatile reagent employed in the synthesis of a diverse array of biologically active compounds. Its piperidine moiety is a common scaffold in many approved drugs, valued for its ability to modulate physicochemical and pharmacokinetic properties.[2]

Key applications include its use as a reactant in the synthesis of:

-

Coumarin-based HIV-1 Vpr inhibitors.

-

Potent chemosensitizers that function as antitumor agents.

-

Reversible inhibitors of fatty acid amide hydrolase (FAAH), which have therapeutic potential in pain and inflammation.

-

Dipeptidyl peptidase 4 (DPP-4) inhibitors for the management of type 2 diabetes.

-

Bisarylmaleimide glycogen synthase kinase-3 (GSK-3) inhibitors, relevant for neurodegenerative diseases and bipolar disorder.

-

Inhibitors of lysosomal acid lipase, offering potential treatments for Niemann-Pick type C disease.

The following diagram illustrates the role of this compound as a synthetic building block in the development of these therapeutic agents.

Caption: Synthetic applications of this compound.

Experimental Protocol: General Synthesis

While specific reaction conditions are substrate-dependent, a general protocol for the synthesis of piperidine-containing compounds using a carbonyl chloride precursor can be outlined. The following is an illustrative example for the synthesis of a related compound, [1,4']bipiperidine-1'-carbonyl chloride, which demonstrates a common experimental workflow.

Materials:

-

4-Piperidinopiperidine

-

Triphosgene

-

Dichloromethane (DCM)

-

Acetonitrile

-

Potassium carbonate

-

Hexane

Procedure:

-

Dissolve triphosgene in dichloromethane.

-

Slowly add a solution of 4-piperidinopiperidine in dichloromethane to the triphosgene solution, maintaining the temperature at 20-25 °C for 1-2 hours.

-

Remove dichloromethane by distillation while subsequently adding acetonitrile.

-

Continue distillation until the reaction temperature reaches 70 °C to ensure the removal of dichloromethane and acetonitrile.

-

Add fresh dichloromethane to the reaction mixture to form a homogeneous slurry.

-

Add potassium carbonate and stir the mixture for 1-2 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Slowly add hexane to the concentrate while stirring to precipitate the solid product.

-

Collect the solid by filtration, wash with hexane, and dry under reduced pressure at approximately 40 °C.

This general procedure highlights the key steps in utilizing a phosgene-based reagent for the synthesis of a carbonyl chloride derivative, which is analogous to the reactivity of this compound.

The following diagram visualizes this experimental workflow.

Caption: General experimental workflow for synthesis.

Safety Information

This compound is a corrosive and hazardous substance. Appropriate safety precautions must be taken during its handling and use. Always consult the Safety Data Sheet (SDS) before use.

-

Hazard Codes: C (Corrosive)

-

Risk Statements: Causes severe skin burns and eye damage.

-

Safety Statements: Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

Personal Protective Equipment (PPE): Faceshields, gloves, goggles, and a suitable respirator are recommended.

References

Methodological & Application

Application Notes and Protocols: The Utility of 1-Piperidinecarbonyl Chloride in Carbamate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinecarbonyl chloride is a valuable reagent in organic synthesis, primarily utilized for the introduction of the piperidine-1-carbonyl moiety. This functional group is a key component in a variety of biologically active molecules, particularly in the development of carbamate-based therapeutic agents. Carbamates, isosteres of amides and esters, exhibit a range of biological activities and are found in numerous approved drugs. Their ability to act as enzyme inhibitors, among other functions, makes them a continued focus of drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of carbamates using this compound. The information is intended to guide researchers in the efficient and effective use of this reagent for the development of novel molecular entities.

Applications in Carbamate Synthesis

The primary application of this compound lies in the straightforward synthesis of piperidine-based carbamates and ureas. The electrophilic carbonyl carbon of the acid chloride readily reacts with nucleophiles such as alcohols, phenols, and amines.

-

Synthesis of O-Aryl and O-Alkyl Carbamates: Reaction with alcohols and phenols yields the corresponding O-substituted piperidine-1-carboxylates. This reaction is fundamental in the synthesis of various pharmaceutical compounds, including acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, such as the drug Rivastigmine and its analogs.

-

Synthesis of N-Substituted Ureas: Reaction with primary and secondary amines leads to the formation of N,N'-substituted ureas. These urea derivatives are also prevalent in medicinal chemistry, exhibiting a wide range of biological activities.

The piperidine ring itself is a common scaffold in drug discovery, known to impart favorable pharmacokinetic properties to molecules.[1] The combination of the piperidine moiety and the carbamate linkage offers a versatile platform for the design of new drug candidates.

Quantitative Data for Carbamate Synthesis

The following tables summarize representative quantitative data for the synthesis of carbamates using carbamoyl chlorides, including analogs of this compound. This data is adapted from the synthesis of Rivastigmine and its analogs, providing a useful reference for reaction optimization.[2]

Table 1: Synthesis of O-Aryl Carbamates using various Carbamoyl Chlorides [2]

| Carbamoyl Chloride | Substrate | Base | Solvent | Yield (%) |

| N-Ethyl-N-methylcarbamoyl chloride | 3-(1-(dimethylamino)ethyl)phenol | Pyridine/DMAP | DCM | 57.3 |

| Dimethylcarbamoyl chloride | 3-(1-(dimethylamino)ethyl)phenol | DMAP (catalytic) | DCM | 26.4 |

| Diethylcarbamoyl chloride | 3-(1-(dimethylamino)ethyl)phenol | DMAP (catalytic) | Toluene | 40.6 |

| 4-Morpholinecarbonyl chloride | 3-(1-(dimethylamino)ethyl)phenol | None/DMAP | DCM | 58.3 |

Table 2: Zinc Chloride-Catalyzed Carbamate Synthesis [3]

| Carbamoyl Chloride | Substrate | Catalyst | Yield (%) |

| Various | Aromatic/Aliphatic Alcohols | Zinc Chloride | 49-87 |

Experimental Protocols

The following are detailed protocols for the synthesis of O-aryl and N-alkyl/aryl piperidine-1-carboxamides using this compound. These protocols are based on established methods for carbamate synthesis.

Protocol 1: Synthesis of O-Aryl Piperidine-1-Carboxylates

This protocol describes the general procedure for the reaction of this compound with a substituted phenol.

Materials:

-

This compound

-

Substituted phenol (e.g., 3-hydroxyphenyldimethylamine)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Base (e.g., Pyridine, Triethylamine (TEA), or 4-Dimethylaminopyridine (DMAP))

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq.) in anhydrous DCM.

-

Addition of Base: Add the base (1.1 - 1.5 eq.) to the solution and stir for 10-15 minutes at room temperature. If using a catalytic amount of DMAP, add approximately 0.1 eq.

-

Addition of this compound: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure O-aryl piperidine-1-carboxylate.

Protocol 2: Synthesis of N-Alkyl/Aryl Piperidine-1-Carboxamides (Ureas)

This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) - typically 2.0 eq. for amine hydrochlorides.

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and base (if required, 2.0 eq.) in anhydrous DCM.

-

Addition of this compound: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Reaction Scheme and Workflow

Caption: General reaction scheme for carbamate or urea synthesis.

Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates

Many carbamate-containing drugs, such as Rivastigmine, function by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an increase in the neurotransmitter acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease where there is a deficit in cholinergic transmission.

Caption: Acetylcholinesterase inhibition by carbamates.

Experimental Workflow

Caption: Workflow for O-Aryl Piperidine-1-Carboxylate synthesis.

References

Application Notes and Protocols: 1-Piperidinecarbonyl Chloride as a Derivatization Agent for HPLC and GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-piperidinecarbonyl chloride as a derivatization agent to enhance the analysis of various analytes by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a reactive compound used as a derivatizing agent in analytical chemistry.[1] Its primary function is to react with polar functional groups, such as primary and secondary amines and phenols, to form more stable, less polar, and more volatile derivatives. This chemical modification offers several advantages for chromatographic analysis:

-

Improved Chromatographic Behavior: Derivatization increases the hydrophobicity of polar analytes, leading to better retention and peak shape in reversed-phase HPLC and improved volatility for GC analysis.[2][3]

-

Enhanced Detection Sensitivity: The addition of the piperidinecarbonyl moiety can improve ionization efficiency in mass spectrometry, leading to lower detection limits.[2][4] For HPLC with UV detection, while not a primary chromophore, the derivative's altered properties can be beneficial.

-

Suitability for Isotope Dilution Mass Spectrometry: The use of deuterated analogs, such as 1-(chlorocarbonyl)piperidine-d10, allows for the preparation of stable isotope-labeled internal standards, which is the "gold standard" for accurate and precise quantification in mass spectrometry.[2][4][5]

This reagent is particularly valuable in the analysis of biogenic amines, amino acids, and potentially phenolic compounds in complex matrices such as biological fluids and environmental samples.

Chemical Reaction

This compound reacts with primary and secondary amines via a nucleophilic acyl substitution to form stable urea derivatives.[4] With phenols, it is expected to form stable carbonate esters. The reaction is typically carried out in a slightly basic environment to neutralize the hydrochloric acid byproduct.[4]

References

Application Notes and Protocols for 1-Piperidinecarbonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract